molecular formula C17H19ClFN3O2 B4180075 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B4180075
M. Wt: 351.8 g/mol
InChI Key: LLRJIYMROZOHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine, also known as CFM-2, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, protein trafficking, and cell survival. By binding to the sigma-1 receptor, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine enhances its activity, leading to the release of neurotransmitters and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to have a range of biochemical and physiological effects. In addition to enhancing neurotransmitter release and inhibiting cancer cell growth, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to modulate calcium signaling, regulate ion channels, and reduce inflammation. 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of new drugs based on 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine that could be used to treat psychiatric disorders and cancer. Another area of research is the identification of new drug targets that could be modulated by 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine or related compounds. Finally, there is also interest in exploring the potential of 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine as a tool for studying the sigma-1 receptor and its role in various cellular processes.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which could have implications for the treatment of psychiatric disorders such as depression and schizophrenia. In cancer research, 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. 1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been used in drug discovery to identify new drug targets and to develop more effective drugs.

properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2/c1-11-16(12(2)24-20-11)17(23)22-7-5-21(6-8-22)10-13-3-4-14(19)9-15(13)18/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJIYMROZOHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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